molecular formula C23H17F3N2O4S B10772673 3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid

3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid

Cat. No.: B10772673
M. Wt: 474.5 g/mol
InChI Key: FQNZBSFUVZKONP-UHFFFAOYSA-N
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Description

RO5488608 is a synthetic organic compound that functions as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGlu₂).

Preparation Methods

The synthesis of RO5488608 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

RO5488608 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

Mechanism of Action

RO5488608 exerts its effects by binding to the allosteric site of metabotropic glutamate receptor 2 (mGlu₂). This binding modulates the receptor’s activity, leading to a reduction in glutamate release. The molecular targets involved include specific residues in the transmembrane domain of mGlu₂, such as Arg³·²⁸, Arg³·²⁹, Phe³·³⁶, and His (E2.52). These interactions result in the inhibition of agonist-induced activation of the receptor, thereby modulating neurotransmission .

Comparison with Similar Compounds

RO5488608 is compared with other negative allosteric modulators of mGlu₂, such as RO4988546. While both compounds share similar mechanisms of action, RO5488608 exhibits unique binding interactions and selectivity profiles. Other similar compounds include LY341495 and MPEP, which also target metabotropic glutamate receptors but differ in their chemical structures and pharmacological properties .

Properties

Molecular Formula

C23H17F3N2O4S

Molecular Weight

474.5 g/mol

IUPAC Name

3-[3-[7-methyl-2-oxo-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-4-yl]phenyl]benzenesulfonic acid

InChI

InChI=1S/C23H17F3N2O4S/c1-13-8-20-21(11-18(13)23(24,25)26)28-22(29)12-19(27-20)16-6-2-4-14(9-16)15-5-3-7-17(10-15)33(30,31)32/h2-11H,12H2,1H3,(H,28,29)(H,30,31,32)

InChI Key

FQNZBSFUVZKONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

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